molecular formula C17H17Cl2NO4 B3925409 2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide

Cat. No.: B3925409
M. Wt: 370.2 g/mol
InChI Key: MGKOPKYJOQYPOZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide is a complex organic compound characterized by its unique chemical structure, which includes a dichlorophenoxy group and a dimethoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and dimethoxyphenyl intermediates. These intermediates are then coupled using propanamide derivatives under specific reaction conditions, such as controlled temperature and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and phenols.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Industry: Utilized in the production of advanced materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D)

  • 3,5-Dimethoxyphenylpropanamide

  • 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Uniqueness: 2-(2,4-Dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities compared to its similar compounds. Its dual chloro and methoxy substitutions make it particularly versatile in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and diverse applications make it a valuable compound in multiple fields.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4/c1-10(24-16-5-4-11(18)6-15(16)19)17(21)20-12-7-13(22-2)9-14(8-12)23-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKOPKYJOQYPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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